(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone (CAS: 23204-70-8) is a highly sterically demanding, Evans-type chiral auxiliary utilized extensively in asymmetric synthesis [1]. Characterized by its cis-diphenyl substitution pattern, this compound creates a deep, rigid chiral pocket that dictates the facial selectivity of enolate reactions, including aldol additions, alkylations, and Michael additions. From a procurement perspective, this specific auxiliary is selected when standard mono-substituted oxazolidinones fail to provide adequate diastereomeric ratios (dr) or when the downstream purification of diastereomers requires crystallization rather than chromatography . Its robust stability allows for non-destructive cleavage and high-yield recovery, making it a critical raw material for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs) and natural products where absolute stereocontrol is non-negotiable.
Substituting (4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone with more common, less expensive Evans auxiliaries—such as 4-benzyl-2-oxazolidinone or 4-isopropyl-2-oxazolidinone—often leads to catastrophic drops in diastereoselectivity and processability [1]. The dual phenyl rings in the cis configuration provide superior steric shielding of one enolate face, which is strictly required for challenging transformations like acetate aldol additions or the formation of quaternary stereocenters where mono-substituted analogs fail to differentiate the reaction trajectory. Furthermore, generic mono-substituted auxiliaries frequently yield oily or low-melting diastereomeric mixtures that mandate solvent-intensive column chromatography. In contrast, the diphenyl scaffold reliably yields highly crystalline intermediates, enabling purification via simple fractional crystallization—a critical requirement for cost-effective industrial scale-up [2].
In the synthesis of complex pharmaceutical intermediates, acetate-type aldol additions are notoriously difficult to control stereochemically. Studies comparing various chiral auxiliaries demonstrated that monolithiated acetates derived from standard mono-substituted oxazolidinones suffer from low conversion and poor diastereoselectivity. However, utilizing the acylated (4S,5R)-4,5-diphenyl-2-oxazolidinone auxiliary resulted in high conversions (88%) and a superior diastereomeric ratio (dr) of 87:13 under optimized conditions[1]. The bulky cis-diphenyl groups effectively block the undesired trajectory, providing stereocontrol that standard auxiliaries cannot achieve.
| Evidence Dimension | Diastereomeric ratio (dr) and conversion in acetate aldol addition |
| Target Compound Data | dr of 87:13 at 88% conversion |
| Comparator Or Baseline | Mono-substituted Evans auxiliaries (exhibited low conversion and poor dr) |
| Quantified Difference | Significant enhancement in dr and conversion over standard mono-substituted baselines. |
| Conditions | Lithiated auxiliary reacted with TBS-protected ketone at -95 °C. |
Buyers synthesizing complex polyketides or APIs should procure this specific auxiliary to ensure viable stereocontrol in acetate aldol steps where standard auxiliaries fail.
A major bottleneck in asymmetric synthesis is the separation of diastereomeric intermediates. Adducts derived from 4-benzyl or 4-isopropyl oxazolidinones often require preparative column chromatography for purification. In contrast, derivatives of (4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone are highly crystalline. Fractional crystallization from simple solvent systems (e.g., ethyl acetate/hexane) routinely upgrades the diastereomeric excess to >99% de [1]. This physical property eliminates the need for chromatography, drastically reducing solvent waste and labor costs during scale-up.
| Evidence Dimension | Method of diastereomer purification |
| Target Compound Data | Fractional crystallization (up to >99% de) |
| Comparator Or Baseline | 4-alkyl-2-oxazolidinones (often require chromatography) |
| Quantified Difference | Elimination of chromatography steps; >99% de achieved via simple crystallization. |
| Conditions | Standard post-reaction purification workflows. |
Procuring the diphenyl auxiliary directly lowers manufacturing costs by enabling scalable, chromatography-free purification of chiral intermediates.
In the asymmetric aziridination of electron-deficient olefins, the choice of chiral auxiliary dictates both yield and stereoisomeric ratio. When comparing oxazolidinone auxiliaries, the (4S,5R)-4,5-diphenyl-2-oxazolidinone provided the aziridinated product in a 91% yield with a diastereomeric ratio of 87:13 [1]. In contrast, the use of the standard (S)-4-benzyl-2-oxazolidinone or (S)-4-phenyl-2-oxazolidinone resulted in significantly lower diastereoselectivity under identical catalytic conditions [1].
| Evidence Dimension | Yield and dr in aziridination |
| Target Compound Data | 91% yield, 87:13 dr |
| Comparator Or Baseline | (S)-4-benzyl-2-oxazolidinone (lower dr) |
| Quantified Difference | Clear improvement in facial selectivity and isolated yield over the benzyl comparator. |
| Conditions | N-Chloro-N-sodiocarbamates catalyzed by chiral quaternary ammonium salts. |
For procurement teams sourcing auxiliaries for complex nitrogen-containing heterocycles, this compound offers mathematically superior stereocontrol.
Despite the higher initial procurement cost of (4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone compared to generic auxiliaries, its robust chemical stability ensures excellent process economics. Following the stereoselective transformation, the auxiliary can be cleaved using mild reagents such as LiOH/H2O2. Literature protocols demonstrate that the intact chiral auxiliary is routinely recovered in 87% to >95% yield without any loss of optical purity [1]. This high recovery rate allows for multiple recycling loops in pilot-plant and commercial manufacturing.
| Evidence Dimension | Auxiliary recovery yield |
| Target Compound Data | 87% to >95% recovery |
| Comparator Or Baseline | Baseline industrial requirement (>80%) |
| Quantified Difference | Consistently exceeds the baseline threshold for economically viable auxiliary recycling. |
| Conditions | Cleavage via aqueous LiOH/H2O2 in THF. |
The high recyclability amortizes the upfront material cost, making this premium auxiliary highly competitive for large-scale procurement.
Directly leveraging the crystallinity of its adducts, this auxiliary is the optimal choice for pilot-plant scale synthesis where preparative chromatography is economically or logistically unfeasible. It allows process chemists to upgrade diastereomeric purity to >99% de via simple fractional crystallization [1].
Ideal for synthesizing complex polyketide frameworks and pharmaceutical agents (e.g., homocamptothecin derivatives) where standard mono-substituted Evans auxiliaries fail to provide adequate diastereoselectivity during acetate enolate additions [2].
The preferred chiral auxiliary for reactions requiring extreme facial shielding, such as the synthesis of chiral aziridines or Michael adducts, ensuring high diastereomeric ratios and isolated yields that outcompete benzyl- or isopropyl-substituted alternatives [3].
Irritant